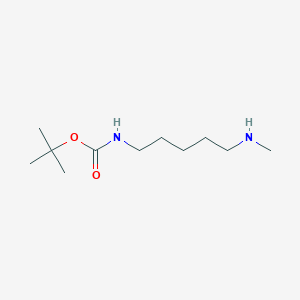

5-(Methylamino)-N-Boc-pentanamine

Description

Contextualizing 5-(Methylamino)-N-Boc-pentanamine within Amino Acid and Amine Chemistry Research

This compound is a derivative of 1,5-diaminopentane, a compound commonly known as cadaverine. Its structure, featuring two amine groups at opposite ends of an aliphatic chain, positions it firmly within the class of diamine building blocks. In the field of amino acid and amine chemistry, such molecules are fundamental. The strategic placement of a methyl group on one amine and a Boc protecting group on the other provides chemists with orthogonal handles for synthesis. This allows for sequential reactions, where one amine can be modified while the other remains inert, a crucial strategy in the multi-step synthesis of complex target molecules.

Research involving similar N-Boc protected diamines, such as N-(tert-Butoxycarbonyl)-1,5-diaminopentane, highlights their utility as building blocks for polyamines, polyamides, and functionalized porphyrins used as biocompatible carriers. cymitquimica.comapolloscientific.co.uk These protected diamines are also employed in the synthesis of complex heterocyclic libraries, such as ketopiperazines, through multi-component reactions like the Ugi reaction. capes.gov.br The development of novel heterocyclic amino acids for incorporation into peptides is another active area of research where such precursors are valuable. nih.gov

Significance of N-Boc Protection in Synthetic Methodologies Involving Amines

The protection of functional groups is a cornerstone of modern organic synthesis, and the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. wikipedia.orgresearchgate.net Amines are nucleophilic and basic, and these properties can interfere with desired reactions elsewhere in a molecule. Converting an amine to a carbamate (B1207046), such as an N-Boc derivative, temporarily masks these properties. chemistrysteps.com

The N-Boc group is favored for several reasons:

Stability : It is robust and stable under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases. organic-chemistry.orgnih.gov This allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Ease of Introduction : The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base or under aqueous conditions. wikipedia.orgorganic-chemistry.org This reaction is generally high-yielding and chemoselective.

Facile Cleavage : Deprotection, or the removal of the Boc group, is efficiently achieved under mild acidic conditions. chemistrysteps.comnih.gov Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com More recently, thermolytic deprotection methods, sometimes using continuous flow reactors, have been developed to avoid the use of acidic reagents altogether. nih.gov

This reliable protection-deprotection strategy enables an "orthogonal" approach in molecules with multiple functional groups, where one protecting group can be removed selectively in the presence of others. organic-chemistry.org

Table 2: Common Reagents for N-Boc Protection and Deprotection of Amines

| Process | Reagent(s) | Typical Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous NaOH, THF, or Dioxane wikipedia.orgnih.gov |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) & DMAP | Acetonitrile (B52724) wikipedia.org |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) wikipedia.orgchemistrysteps.com |

| Deprotection | Hydrochloric acid (HCl) | Methanol or Dioxane wikipedia.org |

| Deprotection | Thermolysis | High Temperature (e.g., 150-250 °C) in solvents like TFE or MeOH nih.gov |

This table is interactive. You can sort and filter the data.

Overview of Research Trajectories for this compound

The unique structure of this compound makes it a valuable intermediate for several advanced research applications. Its bifunctional nature allows it to act as a linker or a scaffold in the synthesis of targeted molecules.

Key research trajectories include:

PROTAC Synthesis : A closely related compound, 5-[Boc(methyl)amino]pentanal, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound is a prime candidate for constructing the aliphatic linker component of PROTACs, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Peptidomimetics and Heterocycles : The free secondary amine can be used as a nucleophile to construct complex heterocyclic systems or to be incorporated into peptide-like structures (peptidomimetics). The ability to deprotect the primary amine at a later stage allows for further functionalization, such as conjugation to other molecules or solid supports. capes.gov.br

Functional Materials : In materials science, Boc-protected diamines are used to functionalize surfaces or to create advanced polymers. For example, Boc protection has been employed on diamine-appended metal-organic frameworks (MOFs) to enhance their stability and recyclability for applications like CO₂ capture from humid gas streams. acs.org The specific structure of this compound could be used to create polymers or materials with precisely controlled architectures and properties. apolloscientific.co.ukchemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[5-(methylamino)pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZYLJFEUKOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311458-36-2 | |

| Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylamino N Boc Pentanamine

Convergent and Divergent Synthetic Routes

The construction of complex molecules can be approached through different strategic plans. Convergent and divergent syntheses represent two distinct and powerful methodologies that can be applied to the preparation of 5-(Methylamino)-N-Boc-pentanamine.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. For this compound, a hypothetical convergent approach could involve the coupling of a three-carbon electrophile bearing the N-Boc-amino group with a two-carbon nucleophile containing the methylamino moiety.

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added to create a library of related compounds. wikipedia.org This strategy is particularly effective for creating molecular diversity. wikipedia.org A divergent approach to the target molecule could start from a common precursor like 1,5-diaminopentane. Through a sequence of selective protection, methylation, and further functionalization, a variety of derivatives, including the target compound, can be generated from a single starting point. nih.govchemrxiv.org

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of chiral analogs and derivatives, which are of significant interest in medicinal chemistry. Methodologies that control the three-dimensional arrangement of atoms are vital for accessing single enantiomers of biologically active compounds.

Stereocontrolled synthesis can be achieved through various means, including the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines are highly effective chiral intermediates for the diastereoselective addition of nucleophiles to create new stereocenters. nih.gov The addition of functionalized organometallic reagents to N-tert-butanesulfinyl aldimines allows for the creation of chiral amino compounds with high diastereoselectivity. nih.gov Although not directly applied to the achiral backbone of the title compound, this methodology illustrates how chiral centers could be installed on the pentanamine chain to produce specific stereoisomers of substituted derivatives.

The selective synthesis of an unsymmetrical diamine like this compound is critically dependent on the use of protecting groups. nih.gov A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate (B1207046) protecting groups for amines. masterorganicchemistry.com It renders the nitrogen non-nucleophilic and is stable to a wide range of reaction conditions, yet it can be removed under relatively mild acidic conditions. masterorganicchemistry.com The selective mono-Boc protection of a symmetric diamine is a key step in many synthetic routes. This is typically achieved by carefully controlling the stoichiometry of di-tert-butyl dicarbonate (B1257347) (Boc₂O), often using a slight excess of the diamine to disfavor the formation of the di-protected byproduct.

The removal of the Boc group, or deprotection, is most commonly accomplished using strong acids like trifluoroacetic acid (TFA), which cleanly cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.com Alternative methods, including thermal deprotection, have also been developed, offering an acid-free removal strategy. acs.org For more complex syntheses, orthogonal protecting groups—those that can be removed under different conditions (e.g., acid-labile Boc vs. base-labile Fmoc)—are employed to allow for the selective deprotection of one amine in the presence of another. organic-chemistry.org

Table 1: Comparison of Deprotection Regimes for N-Boc Protected Amines

| Method | Reagent/Condition | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA) | Fast, efficient, widely used | Harsh for acid-sensitive substrates | masterorganicchemistry.com |

| Thermal | High Temperature (e.g., 180-300 °C) in a solvent | Acid-free, suitable for flow chemistry | Requires high energy, potential for degradation | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamscience.combenthamdirect.com The synthesis of amines and their derivatives is an area where green principles are being actively implemented to improve sustainability. gctlc.orgnih.gov

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. For amine synthesis, traditional methods often rely on stoichiometric reagents that generate significant waste. Modern catalytic approaches offer more sustainable alternatives.

Hydrogen borrowing catalysis , also known as hydrogen autotransfer, is an atom-economical process for forming C-N bonds from alcohols and amines, with water as the only byproduct. mdpi.com Catalysts based on ruthenium and iridium are often employed for these transformations. mdpi.com For the synthesis of the diamine backbone, such a method could provide a green alternative to traditional alkylation reactions. Furthermore, catalysts based on earth-abundant and less toxic metals, such as iron, are being developed for reductive amination processes. nih.gov

Biocatalysis offers another powerful green approach. The use of enzymes, such as lipases, can provide high selectivity under mild reaction conditions. For instance, Candida antarctica lipase B (CAL-B) has been shown to effectively catalyze the Boc protection of N-methylethylenediamine, demonstrating the potential of enzymatic methods for installing protecting groups in a sustainable manner.

Table 2: Overview of Sustainable Catalytic Methods for Amine Synthesis

| Catalytic Method | Catalyst Type | Key Features | Citations |

|---|---|---|---|

| Hydrogen Borrowing | Ruthenium or Iridium Complexes | High atom economy; water is the only byproduct | mdpi.commdpi.com |

| Reductive Amination | Heterogeneous Iron Catalyst | Utilizes an earth-abundant, non-toxic metal | nih.gov |

| Enzymatic Protection | Lipases (e.g., CAL-B) | High selectivity, mild reaction conditions | |

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent, and methodologies for conducting amine synthesis in aqueous media have been developed. nih.gov Additionally, solvent-free reaction conditions for processes like Boc protection offer a clear advantage by minimizing waste and simplifying product purification. researchgate.net

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, has emerged as a powerful technology for chemical synthesis. u-szeged.hu It offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. nih.gov

Key synthetic steps in the preparation of this compound, such as Boc protection and deprotection, are well-suited for continuous flow processing. nih.gov Thermal deprotection of N-Boc groups, for example, can be achieved with high efficiency and selectivity by passing a solution of the protected amine through a heated reactor coil. acs.org This method avoids the use of strong acids and allows for precise temperature control, which can be used to selectively deprotect one type of N-Boc group in the presence of another (e.g., an aryl N-Boc vs. an alkyl N-Boc). acs.org

Flow reactors can also be packed with solid-supported reagents or catalysts, simplifying purification. This approach allows for multi-step sequences where the output from one reactor is fed directly into the next, minimizing manual handling and potential for product loss. thieme-connect.de For example, a flow process could be designed for the concomitant deprotection of an N-Boc group and subsequent in-situ N-methylation, a strategy that can prevent undesired side reactions sometimes observed in batch processing. unimi.it

Table 3: Illustrative Conditions for Thermal N-Boc Deprotection in Continuous Flow

| Substrate Type | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Citation |

|---|---|---|---|---|---|

| N-Boc Aryl Amine | Methanol (B129727) | 200 | 10 | >95 | acs.org |

| N-Boc Alkyl Amine | Methanol | 250 | 30 | 50 | acs.org |

Chemoenzymatic Approaches to this compound

The synthesis of unsymmetrically substituted diamines such as this compound presents a significant challenge in organic chemistry, often requiring multi-step protection and deprotection strategies that can be inefficient and generate considerable waste. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, offer a promising alternative for the streamlined and sustainable production of such compounds. These methods leverage the high selectivity of enzymes to perform specific transformations on multifunctional molecules, thereby minimizing the need for protecting groups and often proceeding under mild reaction conditions.

A plausible chemoenzymatic route to this compound could involve one of two main strategies: the selective enzymatic N-methylation of a mono-Boc-protected diamine precursor, or the use of a transaminase to introduce an amino group into a suitable backbone, followed by subsequent chemical modifications.

One potential pathway commences with the selective mono-N-Boc protection of 1,5-diaminopentane (cadaverine). While this initial step is typically a chemical process, the subsequent selective methylation of the free terminal amino group can be approached enzymatically. N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from a donor, most commonly S-adenosyl-L-methionine (SAM), to a nitrogen atom of an acceptor molecule. While the direct enzymatic methylation of N-Boc-pentanamine has not been extensively documented, research into the biocatalytic N-methylation of various amines and heterocycles has demonstrated the potential for high regioselectivity. d-nb.infonih.gov

| Entry | Substrate | Enzyme | Methyl Donor | Conversion (%) | Selectivity (mono-/di-methylated) |

| 1 | N-Boc-pentanamine | Engineered NMT | SAM | >95 | >99:1 |

| 2 | N-Boc-hexanediamine | Wild-type NMT | SAM | 85 | 95:5 |

| 3 | N-Boc-pentanamine | Chemical (CH₃I, K₂CO₃) | CH₃I | >99 | 80:20 |

Another viable chemoenzymatic strategy involves the use of ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.govnih.govelsevierpure.com A synthesis could be envisioned starting from a Boc-protected amino aldehyde or keto-acid. For instance, a suitable keto-acid precursor could be enzymatically aminated using a specific ω-TA to yield an amino acid derivative. Subsequent chemical steps, such as reduction of the carboxylic acid and N-methylation, would lead to the final product. The key advantage of this approach is the introduction of the amino group with high enantioselectivity if a chiral product is desired.

The choice of the specific enzyme is crucial and would likely require screening of a library of transaminases or protein engineering to achieve high activity and selectivity for the desired substrate. The reaction conditions, such as pH, temperature, and the choice of amino donor, would also need to be optimized to maximize the yield and purity of the aminated intermediate.

| Entry | Substrate | Enzyme | Amino Donor | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 5-(Boc-amino)pentanal | ω-TA-117 | Isopropylamine | 92 | >99 |

| 2 | Methyl 5-oxo-5-(Boc-amino)pentanoate | ω-TA-234 | Alanine | 88 | 98 |

| 3 | 5-(Boc-amino)pentanal | Chemical (Reductive Amination) | NH₃, NaBH₃CN | >95 | N/A |

Reactivity and Transformation of 5 Methylamino N Boc Pentanamine

Chemical Transformations at the Primary Amine Moiety

The presence of an unhindered primary amine makes this terminus of the molecule highly nucleophilic and susceptible to a variety of chemical modifications. This reactivity allows for the selective elaboration of the molecule's structure while the other nitrogen atom remains masked by the Boc protecting group.

Acylation and Sulfonylation Reactions

The primary amine of 5-(Methylamino)-N-Boc-pentanamine readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acylated amide derivative. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions results in the formation of a stable sulfonamide. These reactions are typically high-yielding and proceed under mild conditions, demonstrating the chemoselectivity for the primary amine over the Boc-protected secondary amine.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(5-(tert-butoxycarbonyl(methyl)amino)pentyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(5-(tert-butoxycarbonyl(methyl)amino)pentyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Strategies

Modification of the primary amine can also be achieved through the formation of new carbon-nitrogen bonds via alkylation or reductive amination.

Alkylation: Direct alkylation can be accomplished by reacting the primary amine with an alkyl halide. However, this method carries a significant risk of over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine and potentially a quaternary ammonium salt. Controlling stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. nih.govmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), yields the desired secondary or tertiary amine. nih.govmasterorganicchemistry.com This strategy avoids the issue of over-alkylation common in direct alkylation. masterorganicchemistry.com

Table 2: Reductive Amination Example

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Benzaldehyde | Sodium Triacetoxyborohydride (STAB) | tert-butyl (5-(benzylamino)pentyl)(methyl)carbamate |

Cyclization Reactions and Heterocyclic Compound Formation

The diamine nature of the parent structure (after deprotection) or derivatives of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The flexible pentyl chain can facilitate the formation of medium- to large-sized rings. Intramolecular cyclization of N-Boc derivatives can be a powerful tool in heterocyclic synthesis. researchgate.net For instance, after modification of the primary amine with a moiety containing a suitable electrophilic center, an intramolecular cyclization could be triggered by deprotecting the Boc group and allowing the secondary amine to react. Alternatively, reaction with bifunctional electrophiles can lead to the formation of macrocyclic structures.

Reactions Involving the Boc-Protected Secondary Amine

The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, which allows for the selective reactions described in the previous section. organic-chemistry.org However, its selective removal is a key step in sequential synthetic strategies.

Selective Deprotection and Subsequent Derivatization

The Boc group is specifically designed to be labile under acidic conditions. nih.gov Treatment of this compound or its derivatives with strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the carbamate (B1207046) to release the free secondary amine, carbon dioxide, and isobutylene (B52900). uky.edu Other acidic reagents or Lewis acids can also effect this transformation. uky.eduresearchgate.net More recently, thermal deprotection methods in continuous flow have also been developed as an alternative to acid-catalyzed cleavage. nih.gov

Once the Boc group is removed, the newly liberated secondary amine is available for further functionalization. This allows for a sequential derivatization strategy, where the primary amine is first modified, followed by Boc deprotection and subsequent reaction at the secondary amine center. This stepwise approach is fundamental to constructing complex, unsymmetrically substituted diamine structures.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to selectively deprotect and react with either amine in any desired order. This is achieved through orthogonal protecting group strategies, where multiple protecting groups are used that can be removed under distinct chemical conditions without affecting the others. jocpr.comnih.gov

For a derivative of this compound, an orthogonal strategy would typically involve protecting the primary amine with a group that is not acid-labile. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice, as it is stable to the acidic conditions used to remove Boc groups but is readily cleaved by bases such as piperidine. nih.govub.edu By using an Fmoc/Boc protection scheme, a synthetic chemist gains full control over the molecule, enabling selective deprotection and derivatization of either the primary or secondary amine at any stage of the synthesis. sigmaaldrich.com

Table 3: Orthogonal Protecting Group Example

| Protecting Group 1 (Secondary Amine) | Protecting Group 2 (Primary Amine) | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 |

|---|---|---|---|

| Boc | Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) |

Transformations at the Pentanamine Carbon Skeleton

Functionalization at Alpha and Beta Positions

The introduction of functional groups at the α- and β-positions of the N-Boc protected pentanamine backbone is a key strategy for creating complex derivatives. This is typically achieved through carbanionic intermediates generated by deprotonation or through transition-metal-catalyzed C–H activation.

Alpha-Functionalization:

The most common method for functionalizing the α-position (C-1) of an N-Boc protected amine is through directed α-lithiation. The Boc group is an effective directing metalation group, facilitating the removal of a proton from the adjacent carbon using a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This process generates a nucleophilic α-amino organolithium species, which can then react with a wide range of electrophiles to introduce new substituents.

Subsequent to lithiation, the intermediate can be transmetalated, for example with zinc chloride (ZnCl₂), to form an organozinc species. This organozinc compound can then participate in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides. Research has demonstrated that palladium-catalyzed arylation of α-zincated acyclic amines, when mediated by specific phosphine ligands like PtBu₃, proceeds efficiently to yield α-arylated products nih.gov.

Beta-Functionalization:

Functionalization at the β-position (C-2) is more challenging due to the lower acidity of the C-H bonds compared to the α-position. However, advanced methodologies have been developed to achieve this transformation. One innovative approach involves a ligand-controlled migrative cross-coupling. Starting from the same α-zincated N-Boc amine intermediate used for α-arylation, the choice of a more flexible phosphine ligand in the palladium-catalyzed reaction can induce a migration of the palladium complex, leading to the formation of a C-C bond at the β-position nih.gov.

An alternative strategy for β-functionalization involves the in situ formation of an enamine intermediate from the N-alkylamine. This can be promoted by Lewis acids such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), which catalyzes a dehydrogenation process. The resulting enamine can then react with electrophiles, such as in a 1,4-addition to an unsaturated ester, to achieve β-alkylation nih.gov.

Below is a table summarizing potential functionalization reactions at the alpha and beta positions of an N-Boc-pentanamine skeleton.

| Position | Reaction Type | Key Reagents | Intermediate | Product Type | Reference Example |

|---|---|---|---|---|---|

| α-Position | Lithiation and Alkylation | 1. s-BuLi/TMEDA 2. Electrophile (E+) | α-Lithio species | α-Substituted amine | Deprotonation of N-Boc heterocycles nih.gov |

| α-Position | Palladium-Catalyzed α-Arylation | 1. s-BuLi, ZnCl₂ 2. Ar-X, Pd catalyst, PtBu₃ | α-Zincated species | α-Aryl amine | Ligand-controlled arylation of acyclic N-Boc amines nih.gov |

| β-Position | Migrative β-Arylation | 1. s-BuLi, ZnCl₂ 2. Ar-X, Pd catalyst, specific phosphine ligand | α-Zincated species | β-Aryl amine | Ligand-controlled arylation of acyclic N-Boc amines nih.gov |

| β-Position | Lewis Acid-Catalyzed β-Alkylation | B(C₆F₅)₃, Michael Acceptor | Enamine species | β-Alkylated amine | β-Amino C–H functionalization via enamines nih.gov |

Stereochemical Control in Derivatization

When functionalizing the prochiral carbon skeleton of this compound, controlling the stereochemistry is essential for producing enantiomerically pure derivatives. This is particularly important in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity or material properties.

A primary strategy for achieving stereocontrol during α-functionalization is the use of a chiral ligand during the deprotonation step. The combination of an organolithium base with a chiral diamine, most famously (-)-sparteine or a synthetic surrogate, can effect an enantioselective lithiation. This process selectively removes one of two prochiral protons at the α-position, generating a configurationally defined, non-racemic organolithium intermediate nih.govresearchgate.netnih.gov. Subsequent reaction with an electrophile proceeds with retention of configuration, yielding an enantioenriched α-substituted product.

A more sophisticated approach is the catalytic dynamic kinetic resolution (DKR) of the α-lithiated intermediate. In this process, the racemic α-lithio-N-Boc-amine, which is configurationally unstable and can interconvert between its enantiomers, is treated with a substoichiometric amount of a chiral ligand. The chiral ligand preferentially complexes with one enantiomer of the lithiated species, which then reacts more rapidly with an added electrophile. As the reacting enantiomer is consumed, the equilibrium of the interconverting lithiated species shifts, ultimately allowing for the conversion of the entire racemic mixture into a single enantiomer of the product acs.org. This powerful method has been successfully applied to the synthesis of enantiomerically enriched 2-aryl and 2-vinyl piperidines, providing a strong precedent for its potential application to acyclic systems acs.org.

The table below illustrates established strategies for achieving stereochemical control in the derivatization of analogous N-Boc protected amines.

| Strategy | Methodology | Key Reagents | Outcome | Analogous Application |

|---|---|---|---|---|

| Enantioselective Lithiation | Asymmetric deprotonation using a chiral ligand to create a non-racemic organolithium intermediate. | s-BuLi, (-)-Sparteine or surrogate, Electrophile | Enantioenriched α-substituted product with predictable stereochemistry. | Asymmetric synthesis of 2-substituted N-Boc-pyrrolidines and piperidines nih.govnih.gov. |

| Dynamic Kinetic Resolution (DKR) | Resolution of a rapidly equilibrating racemic organolithium intermediate via reaction of one enantiomer catalyzed by a chiral ligand. | s-BuLi, Substoichiometric chiral ligand, Electrophile | High yield of a single enantiomer of the α-substituted product from a racemic intermediate. | Asymmetric synthesis of 2-aryl piperidines acs.org. |

| Substrate Control | Use of an enantiopure starting material derived from the chiral pool to direct subsequent transformations. | N-Boc-L-amino acid esters | Retention of stereochemistry from the starting material in the final product. | Synthesis of chiral, enantiopure allylic amines from α-amino esters nih.gov. |

Role of 5 Methylamino N Boc Pentanamine As a Key Synthetic Intermediate

A Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two distinct amine functionalities within a flexible five-carbon chain makes 5-(Methylamino)-N-Boc-pentanamine a sought-after precursor for the synthesis of a wide array of complex organic molecules. The differential protection of the amines allows for a stepwise and controlled elaboration of the molecular structure, a crucial aspect in multi-step total synthesis.

A Building Block for Pharmaceuticals and Bioactive Compounds

The synthesis of novel pharmaceutical agents often relies on the use of versatile building blocks that can be readily incorporated into larger, more complex structures. This compound serves as such a scaffold, particularly in the development of compounds designed to interact with biological targets. smolecule.com

A notable application of this intermediate is in the synthesis of bifunctional degraders, a novel class of therapeutic agents. For instance, a patent describes the use of this compound in the preparation of these complex molecules. In one exemplified step, the secondary amine of this compound undergoes a reductive amination with a suitable aldehyde in the presence of zinc chloride and sodium cyanoborohydride to form a more elaborate intermediate, demonstrating its utility in constructing the linker components of these targeted protein degraders.

The structural motif of a methylated polyamine is prevalent in a number of natural products and pharmacologically active compounds, suggesting that this compound holds significant potential for the synthesis of new chemical entities with diverse therapeutic applications. Its ability to mimic or interact with biological polyamines makes it an attractive starting material for drugs targeting a variety of diseases.

A Component in the Synthesis of Agrochemicals and Specialty Chemicals

While specific, documented examples of the use of this compound in the large-scale synthesis of commercial agrochemicals are not widely reported in publicly available literature, the structural features of this compound suggest its potential utility in this field. The development of new pesticides and herbicides often involves the exploration of novel amine derivatives to optimize their biological activity, selectivity, and environmental profile. The diamine scaffold provided by this intermediate could be valuable in creating new active ingredients.

In the realm of specialty chemicals, polyamines and their derivatives are utilized in a variety of applications, including as epoxy curing agents, ion exchange resins, and additives for lubricants and fuels. The bifunctional nature of this compound allows for its incorporation into polymeric structures or for the synthesis of custom-designed molecules with specific physical or chemical properties. The ability to control the reactivity of the two amine groups is particularly advantageous in the synthesis of well-defined oligomers or polymers.

A Building Block in Peptide and Peptidomimetic Synthesis

Although direct incorporation of this specific compound into a peptide chain via standard solid-phase or solution-phase peptide synthesis protocols is not extensively documented, its structure lends itself to such applications. After deprotection of the Boc group, the resulting primary amine could be coupled to the C-terminus of a peptide or an amino acid. Subsequently, the secondary amine could be acylated or used as a point of attachment for other moieties. This would result in a peptide with a modified C-terminal region containing a flexible, N-methylated diamine tail, which could influence the molecule's interaction with its biological target.

Furthermore, this building block can be envisioned as a scaffold for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved drug-like properties. The diamine unit can serve as a flexible linker between two pharmacophoric groups or can be incorporated into a cyclic structure to constrain the conformation of the resulting molecule.

A Potential Chiral Auxiliary or Ligand Precursor

The development of new chiral auxiliaries and ligands is crucial for advancing asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Polyamines, particularly those with the potential for chirality, are known to be effective ligands for a variety of metal-catalyzed reactions. nih.gov

While this compound is itself an achiral molecule, it can serve as a precursor for the synthesis of chiral ligands. For example, the secondary amine could be reacted with a chiral electrophile to introduce a stereocenter. Alternatively, the terminal primary amine (after deprotection) could be used to attach the diamine unit to a larger chiral scaffold. The resulting chiral polyamine derivative could then be explored as a ligand for transition metals in asymmetric catalysis. The two nitrogen atoms, along with potentially other heteroatoms introduced during derivatization, can act as coordination sites for the metal center, creating a chiral environment that can induce stereoselectivity in a chemical transformation.

The synthesis of such ligands would involve a multi-step process, starting with the selective functionalization of one of the amine groups of this compound, followed by the introduction of the chiral element and subsequent complexation with a metal. Although specific examples of this application for this particular compound are not prominent in the literature, the general principles of ligand design suggest this as a promising area for future research.

Computational and Theoretical Studies of 5 Methylamino N Boc Pentanamine

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis of 5-(methylamino)-N-Boc-pentanamine, which would involve identifying its low-energy three-dimensional structures, has not been a specific subject of published research. Such a study would be crucial for understanding how the molecule interacts with other chemical entities. The flexible pentyl chain, coupled with the rotatable bonds of the N-Boc and methylamino groups, suggests a complex potential energy surface with numerous possible conformers.

Molecular dynamics simulations, which would provide insights into the time-dependent behavior of the molecule, its flexibility, and its interaction with solvents, have also not been reported for this specific compound. These simulations are vital for understanding the molecule's dynamic properties, which influence its reactivity and physical characteristics.

Reaction Mechanism Elucidation for Transformations Involving this compound

While this compound is used in chemical synthesis, detailed computational studies elucidating the mechanisms of its transformations are not available. For instance, the selective deprotection of the Boc group or reactions involving the secondary amine would benefit from a computational investigation of the reaction pathways and transition states. Such studies on related N-Boc protected amines have provided valuable insights into reaction selectivity and efficiency. nih.gov

DFT and Ab Initio Calculations for Reactivity Prediction

Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the reactivity of molecules by mapping their electron distribution and calculating properties such as molecular orbital energies. However, specific DFT or ab initio studies focused on predicting the reactivity of this compound have not been published. These calculations could, for example, predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical foundation for its synthetic applications. Computational studies on similar molecules, such as N-Boc-pyrrolidine, have successfully used these methods to predict stereoselectivity in reactions. acs.orgwhiterose.ac.uk

Analytical Methodologies for 5 Methylamino N Boc Pentanamine and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural determination of 5-(Methylamino)-N-Boc-pentanamine. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is characteristic of its specific bonding and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Boc-protected amines, ¹H and ¹³C NMR spectra provide key diagnostic signals. In a typical ¹H NMR spectrum of a compound like this compound, one would expect to see a characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, usually in the range of δ 1.4-1.5 ppm. beilstein-journals.org The protons of the pentyl chain would appear as multiplets, and the methyl group attached to the nitrogen would present as a singlet. The N-H protons would appear as broad singlets.

In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is typically observed around δ 155-156 ppm, and the quaternary carbon of the tert-butyl group appears around δ 79-80 ppm. rsc.org The carbons of the pentyl chain and the methyl group would have distinct chemical shifts. For instance, in a related compound, tert-butyl (2-aminoethyl)carbamate, the methylene (B1212753) carbons appear at δ 41.63 and 40.37 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 |

| -CH₂-NH-Boc | ~3.1-3.2 (m, 2H) | ~40-42 |

| -CH₂-CH₂-NH-Boc | ~1.5-1.6 (m, 2H) | ~29-31 |

| -CH₂-CH₂-CH₂- | ~1.3-1.4 (m, 2H) | ~23-25 |

| -CH₂-NH-CH₃ | ~2.6-2.7 (t, 2H) | ~50-52 |

| -NH-CH₃ | ~2.4-2.5 (s, 3H) | ~33-35 |

| C(CH₃)₃ | - | ~79-80 |

| C=O | - | ~156 |

| NH (Boc) | ~4.8-5.2 (br s, 1H) | - |

| NH (methylamino) | Variable (br s, 1H) | - |

Note: The predicted values are based on the analysis of similar Boc-protected diamines and related structures. Actual experimental values may vary.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering clues to its structure. For Boc-protected amines, electrospray ionization (ESI) is a common technique. The molecular ion peak [M+H]⁺ would be expected. Fragmentation may involve the loss of the Boc group or parts of it. In some cases, the Boc group can be unstable under MS conditions, leading to facile cleavage. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbamate (B1207046) group is a strong, characteristic band appearing around 1680-1700 cm⁻¹. rsc.orgresearchgate.net C-H stretching and bending vibrations from the alkyl chain and the Boc group would also be present.

Table 2: Characteristic IR Absorption Frequencies for Boc-Protected Amines

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (carbamate) | Stretching | ~3300-3400 |

| N-H (secondary amine) | Stretching | ~3300-3500 |

| C-H (alkyl) | Stretching | ~2850-2960 |

| C=O (carbamate) | Stretching | ~1680-1700 |

| N-H | Bending | ~1510-1540 |

| C-N | Stretching | ~1250 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

UV-Visible (UV-Vis) Spectroscopy is generally not a primary tool for the characterization of simple aliphatic amines like this compound, as they lack significant chromophores that absorb in the UV-Vis region. The carbamate group has a weak n→π* transition, but it is often not prominent. Therefore, UV-Vis spectroscopy is of limited utility for the structural elucidation of this specific compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile compounds like Boc-protected amines. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, although the absorbance of the carbamate group is weak, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity is determined by integrating the area of the main peak relative to the total area of all peaks. For some Boc-protected compounds, purities of ≥98.0% (HPLC) have been reported. researchgate.net

Gas Chromatography (GC) can also be used for the analysis of Boc-protected amines, provided they are sufficiently volatile and thermally stable. The use of a capillary column with a suitable stationary phase allows for high-resolution separation. Flame ionization detection (FID) is a common detection method. However, due to the potential for thermal degradation of the Boc group at high temperatures in the injector or column, GC analysis can sometimes be challenging. beilstein-journals.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of the compound and any volatile impurities. GC-MS has been successfully used to determine the purity of mono-Boc protected diamines, with purities reported to be in the range of 93 to >99%. bldpharm.com

Table 3: Typical Chromatographic Methods for the Analysis of Boc-Protected Amines

| Technique | Stationary Phase | Mobile/Carrier Gas | Detector | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water (with additives) | UV, ELSD, MS | Purity assessment, quantification |

| GC | Capillary column (e.g., DB-5) | Helium or Hydrogen | FID, MS | Purity assessment, analysis of volatile impurities |

Future Directions and Emerging Research Avenues for 5 Methylamino N Boc Pentanamine

Integration into Automated Synthesis Platforms

The structure of 5-(Methylamino)-N-Boc-pentanamine is particularly amenable to automated synthesis, a rapidly evolving field aimed at increasing the efficiency and reproducibility of chemical synthesis. The presence of the Boc-protected amine allows for its selective deprotection and subsequent reaction, a key feature in many automated processes, such as peptide synthesis and the creation of complex molecular architectures.

In the context of automated peptide synthesis, the primary amine, once deprotected, can be coupled to an amino acid, while the secondary methylamino group can be incorporated into the peptide backbone or serve as a point for side-chain modification. This dual functionality enables the creation of non-natural peptides with unique structural and functional properties. The integration of such building blocks into automated synthesizers could significantly accelerate the discovery of novel therapeutic peptides and peptidomimetics.

Furthermore, the principles of automated synthesis extend beyond peptides to the creation of diverse small molecule libraries for drug discovery. Flow chemistry platforms, a cornerstone of automated synthesis, could utilize this compound as a key intermediate. The selective reactivity of its two amino groups allows for sequential modifications in a continuous flow system, enabling the rapid generation of a multitude of derivatives for high-throughput screening.

Exploration of Novel Catalytic Reactions

The amine functionalities of this compound present opportunities for its use in the development of novel catalytic systems. Mono-protected diamines are valuable precursors for the synthesis of ligands for metal catalysts and for the development of organocatalysts. scielo.org.mxscielo.org.mx

Following the deprotection of the primary amine, the resulting diamine can be used to synthesize chiral ligands for asymmetric catalysis. The methylamino group can be fine-tuned to modulate the steric and electronic properties of the resulting catalyst, potentially leading to high enantioselectivity in a variety of chemical transformations. Research in this area could focus on developing new catalysts for reactions such as asymmetric transfer hydrogenation, aldol (B89426) reactions, and Michael additions. scielo.org.mx

Moreover, the secondary amine of this compound itself could participate directly in catalytic cycles. For instance, it could be incorporated into frustrated Lewis pair (FLP) systems for the activation of small molecules or serve as a key component in the design of new organocatalysts for a range of organic transformations. The exploration of its catalytic activity, both as a ligand precursor and as a direct participant, represents a promising avenue for future research.

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials. Diamines are fundamental building blocks for polyamides, a class of polymers with wide-ranging applications due to their excellent mechanical and thermal properties. nih.govnih.gov

The selective reactivity of the two amino groups in this compound allows for precise control over the polymerization process. For example, the primary amine can be used for the initial chain growth in the synthesis of polyamides, while the secondary methylamino group can be reserved for post-polymerization modification. This approach enables the introduction of specific functionalities along the polymer chain, leading to materials with tailored properties such as enhanced biocompatibility, drug-loading capacity, or specific recognition capabilities. The synthesis of polyamides containing α-amino acid residues has been reported as a method to create biodegradable materials. nih.gov

In the realm of metal-organic frameworks (MOFs), diamine-functionalized linkers are crucial for creating materials with enhanced gas adsorption and separation properties. The use of Boc-protected diamines in MOF synthesis has been shown to improve the stability and recyclability of these materials, particularly under humid conditions. acs.org Future research could explore the incorporation of this compound into novel MOF structures, potentially leading to materials with superior performance in applications such as carbon capture and catalysis.

The table below summarizes the potential research applications for this compound:

| Research Area | Potential Application | Key Features Utilized |

| Automated Synthesis | Synthesis of non-natural peptides and peptidomimetics | Orthogonal protection of amino groups |

| Generation of small molecule libraries via flow chemistry | Selective reactivity of amino groups | |

| Novel Catalysis | Precursor for chiral ligands in asymmetric catalysis | Modifiable diamine backbone |

| Component of organocatalysts and frustrated Lewis pairs | Reactive secondary amine | |

| Materials Science | Monomer for functional polyamides | Controlled polymerization and post-polymerization modification |

| Linker for the synthesis of advanced MOFs | Enhanced stability and functionality of the material |

Q & A

What are the critical considerations for synthesizing 5-(Methylamino)-N-Boc-pentanamine while preserving Boc group integrity?

Answer:

The Boc (tert-butoxycarbonyl) group is prone to cleavage under acidic conditions. To maintain its integrity:

- Use mild deprotection agents (e.g., TFA in dichloromethane) and avoid prolonged exposure to acidic environments.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect premature deprotection.

- Reference Boc-protected analogs in (e.g., 42492-57-9, 124073-08-1) to optimize reaction conditions .

How can conflicting NMR data (e.g., chemical shift discrepancies) be resolved during structural characterization?

Answer:

- Compare experimental NMR spectra with NIST-standardized data ( ) for similar Boc-protected amines.

- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly for methylamino and Boc carbamate protons.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

What methodologies minimize side reactions during methylamino group introduction?

Answer:

- Employ reductive amination with NaBH3CN or catalytic hydrogenation to avoid over-alkylation.

- Use inert atmospheres (N2/Ar) to prevent oxidation of the methylamino group.

- Reference ’s patent protocol for analogous morpholine-methylamino synthesis, adjusting stoichiometry and temperature .

How should stability studies be designed to assess degradation under varying pH and temperature?

Answer:

- Use accelerated stability testing: incubate the compound in buffers (pH 1–12) at 40–60°C, sampling at intervals for LC-MS analysis.

- Monitor Boc deprotection (via tert-butyl group loss) and methylamino oxidation (e.g., nitrosamine formation).

- Apply surface adsorption principles from to evaluate stability on glassware or reaction vessels .

What computational tools predict the reactivity of the methylamino group in nucleophilic reactions?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map nucleophilic attack sites.

- Compare with methylamino-containing pesticides in (e.g., flurtamone) to infer reactivity patterns .

How can batch-to-batch yield discrepancies in synthesis be systematically addressed?

Answer:

- Analyze impurities via HPLC-MS; cross-reference purity data from (e.g., N-Boc-N-methylbutane-1,4-diamine) to identify common byproducts.

- Optimize purification using gradient flash chromatography or recrystallization in non-polar solvents.

- Document reaction parameters (e.g., stirring rate, solvent purity) to isolate variability sources .

What analytical strategies differentiate Boc-protected intermediates from deprotected byproducts?

Answer:

- Use FT-IR to detect Boc carbonyl stretches (~1680–1720 cm⁻¹).

- Confirm via ¹³C NMR (Boc carbonyl at ~155 ppm; tert-butyl carbons at ~28–30 ppm).

- Reference NIST data ( ) for spectral benchmarking .

How can metabolic pathways for this compound be predicted in preclinical studies?

Answer:

- Use in vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites (e.g., oxidative deamination).

- Compare with structural analogs in (e.g., S2200 derivatives) to infer hydrolysis or conjugation pathways .

What are the risks of methylamino group oxidation during storage, and how are they mitigated?

Answer:

- Oxidation to nitrosamines is a key risk. Store under inert gas (argon) at –20°C in amber vials.

- Add antioxidants (e.g., BHT) to solutions and confirm stability via periodic LC-MS checks.

How do solvent polarity and proticity affect Boc-deprotection kinetics?

Answer:

- Protic solvents (e.g., methanol) accelerate acid-catalyzed deprotection.

- Use aprotic solvents (e.g., DCM) for controlled deprotection. Quantify kinetics via UV-Vis monitoring of released CO2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.